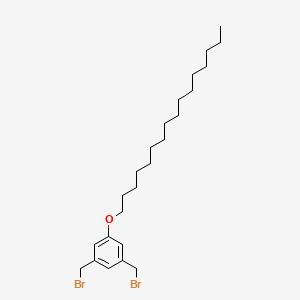
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene is an organic compound with a complex structure that includes bromomethyl and hexadecyloxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene typically involves the bromination of 1,3-bis(methyl)-5-(hexadecyloxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the corresponding methyl derivatives.
科学研究应用
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of polymers and dendrimers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an antimicrobial agent due to the presence of bromine atoms, which are known to enhance biological activity.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. The hexadecyloxy group provides hydrophobic interactions that can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the hexadecyloxy group, making it less hydrophobic and potentially less effective in biological applications.
1,3-Bis(chloromethyl)-5-(hexadecyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
1,3-Bis(bromomethyl)-5-(octadecyloxy)benzene: Similar structure but with a longer alkyl chain, which may affect its solubility and interaction with biological membranes.
Uniqueness
1,3-Bis(bromomethyl)-5-(hexadecyloxy)benzene is unique due to the combination of bromomethyl and hexadecyloxy groups, which confer both reactivity and hydrophobicity. This makes it a versatile compound for various applications, particularly in the development of new materials and biologically active molecules.
属性
CAS 编号 |
794511-66-3 |
|---|---|
分子式 |
C24H40Br2O |
分子量 |
504.4 g/mol |
IUPAC 名称 |
1,3-bis(bromomethyl)-5-hexadecoxybenzene |
InChI |
InChI=1S/C24H40Br2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-24-18-22(20-25)17-23(19-24)21-26/h17-19H,2-16,20-21H2,1H3 |
InChI 键 |
WAPZLVUYOIFJBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
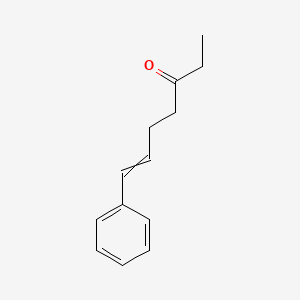


![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)

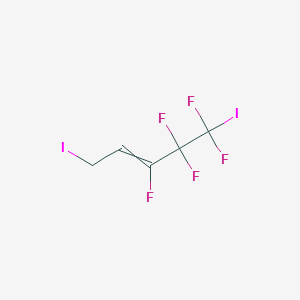
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)

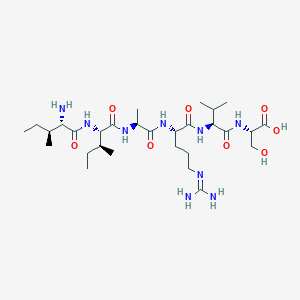
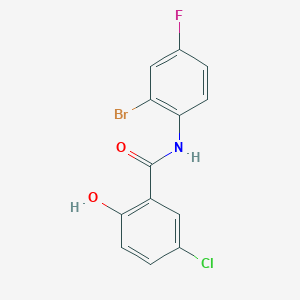
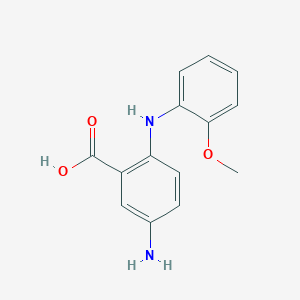
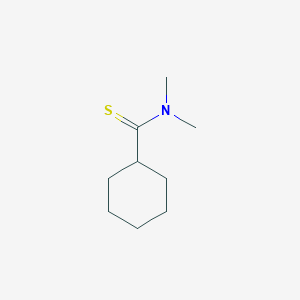
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
